molecular formula C6H2ClFN2O4 B8706030 2-Chloro-5-fluoro-1,3-dinitrobenzene CAS No. 62558-39-8

2-Chloro-5-fluoro-1,3-dinitrobenzene

Cat. No.: B8706030
CAS No.: 62558-39-8
M. Wt: 220.54 g/mol
InChI Key: JSXJYGLDJJHAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and agrochemical research. The electron-withdrawing nitro and halogen groups enhance reactivity in nucleophilic aromatic substitution (NAS) reactions, while fluorine’s electronegativity can modulate solubility and metabolic stability in bioactive derivatives .

Properties

CAS No.

62558-39-8

Molecular Formula

C6H2ClFN2O4

Molecular Weight

220.54 g/mol

IUPAC Name

2-chloro-5-fluoro-1,3-dinitrobenzene

InChI

InChI=1S/C6H2ClFN2O4/c7-6-4(9(11)12)1-3(8)2-5(6)10(13)14/h1-2H

InChI Key

JSXJYGLDJJHAPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, and number, leading to distinct physicochemical and reactivity profiles. Key comparisons include:

2-Chloro-5-(1-methylpropyl)-1,3-dinitrobenzene (CAS 58574-06-4)
  • Substituents : A branched 1-methylpropyl group replaces fluorine at position 4.
  • Polar Surface Area (PSA) : 86.28 (experimental) .
  • Impact : The bulky alkyl group increases hydrophobicity, reducing solubility in polar solvents. This may limit applications in aqueous-phase reactions but enhance compatibility in lipid-based systems.
1-Chloro-2,4-difluoro-5-nitrobenzene (CAS 1481-68-1)
  • Substituents : Two fluorine atoms at positions 2 and 4, one nitro group at position 5.
  • Similarity Score : 0.92 (structural similarity index) .
  • The fluorine arrangement may improve thermal stability compared to the target compound.
1-Chloro-2,3-dinitrobenzene (CDNB)
  • Substituents : Two nitro groups at positions 2 and 3, chlorine at position 1.
  • Applications : Widely used as a substrate for glutathione-S-transferase (GST) enzymatic assays due to its electrophilic reactivity .
  • Comparison : The absence of fluorine in CDNB increases its electrophilicity, making it more reactive toward thiol groups in GST assays than the target compound.
2-Bromo-5-chloro-1,3-difluorobenzene
  • Substituents : Bromine at position 2, chlorine at 5, and fluorines at 1 and 3.
  • Impact : Bromine’s larger atomic radius and lower electronegativity compared to nitro groups reduce resonance effects, altering regioselectivity in substitution reactions .

Physicochemical Properties

Compound Molecular Formula PSA Key Substituents Applications
2-Chloro-5-fluoro-1,3-dinitrobenzene C₆H₂ClFN₂O₄ ~86* 1,3-NO₂; 2-Cl; 5-F Pharmaceutical intermediates
2-Chloro-5-(1-methylpropyl)-1,3-dinitrobenzene C₁₀H₁₀ClN₂O₄ 86.28 1,3-NO₂; 2-Cl; 5-(C₃H₇) Agrochemistry research
1-Chloro-2,4-difluoro-5-nitrobenzene C₆H₂ClF₂NO₂ ~70† 5-NO₂; 2,4-F; 1-Cl Organic synthesis
1-Chloro-2,3-dinitrobenzene (CDNB) C₆H₃ClN₂O₄ 90.8‡ 2,3-NO₂; 1-Cl Enzymatic assays

*Estimated based on structural similarity to ; †Calculated using fragment-based methods; ‡Experimental value from enzymatic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.